GLYCYRRHIZINATE D'AMMONIUM

Vue d'ensemble

Description

Le glycyrrhizinate de monoammonium hydraté est un composé chimique dérivé de l'acide glycyrrhizique, qui est extrait de la racine de la réglisse (Glycyrrhiza glabra). Ce composé est connu pour ses diverses propriétés pharmacologiques, notamment ses activités anti-inflammatoire, anti-ulcéreuse, anti-allergique, antioxydante et hépatoprotectrice . Il est largement utilisé dans le traitement des maladies hépatiques chroniques, ainsi que dans l'industrie alimentaire comme édulcorant naturel en raison de son goût sucré intense, environ 200 fois plus sucré que le saccharose .

Applications De Recherche Scientifique

Monoammonium glycyrrhizinate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: It is employed in studies related to cell signaling and gene expression due to its anti-inflammatory and antioxidant properties.

Medicine: It is used in the treatment of chronic liver diseases, peptic ulcers, and allergic conditions. .

Industry: It is used as a natural sweetener in the food industry and as an ingredient in cosmetic products for its skin-soothing properties

Mécanisme D'action

Target of Action

Ammonium Glycyrrhizinate (AG), also known as Glycyram, is a direct inhibitor of HMGB1 . HMGB1 is a protein that has a crucial role in sustaining inflammatory pathways in the body. AG also targets several DNA/RNA viruses, inhibiting their growth and cellular pathology .

Mode of Action

AG interacts with its targets, primarily HMGB1, to exert its anti-inflammatory, anti-tumor, and anti-diabetic effects . It can also reduce the fluidity of the cell membrane, which reduces intercellular fusion, thus inhibiting the spread of HIV across cells . Moreover, AG exerts anti-inflammatory actions by inhibiting the generation of reactive oxygen species (ROS) by neutrophils .

Biochemical Pathways

AG affects several biochemical pathways. It inhibits cardiac apoptosis and necrosis, has anti-inflammatory and immune regulatory actions, and shows antiviral effects . It also reduces hepatic metabolism of aldosterone and suppresses 5-(beta)-reductase, which is responsible for the well-documented pseudoaldosterone syndrome .

Pharmacokinetics

After oral ingestion, AG is hydrolyzed to 18β-glycyrrhetinic acid (enoxolone) by intestinal bacteria. After absorption from the gut, 18β-glycyrrhetinic acid is metabolized to 3β-monoglucuronyl-18β-glycyrrhetinic acid in the liver. This metabolite circulates in the bloodstream .

Result of Action

The molecular and cellular effects of AG’s action are diverse. It has been found to prevent cytotoxic effects and mitochondrial fragmentation after high-glucose administration in vitro . In vivo, a short-repeated treatment with AG was able to attenuate neuropathic hyperalgesia in streptozotocin-induced diabetic mice . It also has hepatoprotective effects and is applied in the treatment of liver disease .

Action Environment

The action, efficacy, and stability of AG can be influenced by various environmental factors. It’s worth noting that AG is derived from the roots of the licorice plant, Glycyrrhiza glabra, which is native to Europe and Asia . The plant’s growth conditions could potentially influence the quality and concentration of AG.

Analyse Biochimique

Biochemical Properties

Ammonium glycyrrhizinate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including phospholipase A2, cyclooxygenase, and hyaluronidase. These interactions inhibit the activity of these enzymes, which are critical in inflammatory processes . Additionally, ammonium glycyrrhizinate has been shown to inhibit the activity of 11-beta-hydroxysteroid dehydrogenase in the kidney, leading to elevated cortisol levels .

Cellular Effects

Ammonium glycyrrhizinate exerts various effects on different cell types and cellular processes. It has been observed to prevent cytotoxic effects and mitochondrial fragmentation in neuroblastoma cells (SH-SY5Y) under high-glucose conditions . Furthermore, it influences cell signaling pathways by suppressing the translocation of NF-kB into the nuclei and conjugating free radicals . This compound also affects gene expression by inhibiting the expression of pro-inflammatory cytokines such as TNF-alpha and caspase 3 .

Molecular Mechanism

The molecular mechanism of ammonium glycyrrhizinate involves several pathways. It binds to and inhibits the activity of enzymes such as phospholipase A2 and cyclooxygenase, reducing the production of inflammatory mediators . Additionally, it suppresses the translocation of NF-kB into the nuclei, thereby inhibiting the expression of pro-inflammatory genes . Ammonium glycyrrhizinate also conjugates free radicals, providing antioxidant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium glycyrrhizinate have been observed to change over time. Studies have shown that this compound remains stable under various conditions, but its efficacy may decrease over prolonged periods . Long-term exposure to ammonium glycyrrhizinate has been associated with sustained anti-inflammatory and hepatoprotective effects

Dosage Effects in Animal Models

The effects of ammonium glycyrrhizinate vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and hepatoprotective effects without significant adverse effects . Higher doses have been associated with toxic effects, including hypertension and muscular paralysis . The threshold for these adverse effects varies among different animal models, indicating the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

Ammonium glycyrrhizinate is involved in several metabolic pathways. It is metabolized into glycyrrhetinic acid, which exerts similar pharmacological effects . This compound interacts with enzymes such as 11-beta-hydroxysteroid dehydrogenase, influencing metabolic flux and metabolite levels . Additionally, ammonium glycyrrhizinate affects the metabolism of aldosterone, reducing its hepatic metabolism .

Transport and Distribution

Within cells and tissues, ammonium glycyrrhizinate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound accumulates in specific tissues, including the liver and kidneys, where it exerts its pharmacological effects . The distribution of ammonium glycyrrhizinate within the body is influenced by its interactions with these transporters and binding proteins.

Subcellular Localization

Ammonium glycyrrhizinate exhibits specific subcellular localization, which affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and proteins involved in inflammatory and metabolic processes . Understanding the subcellular localization of ammonium glycyrrhizinate is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le glycyrrhizinate de monoammonium hydraté est généralement synthétisé à partir de l'acide glycyrrhizique. Le processus implique la dissolution de l'acide glycyrrhizique dans un solvant organique, suivie de l'ajout d'ammoniaque ou d'hydroxyde d'ammonium. La solution est ensuite soumise à une cristallisation et une centrifugation pour obtenir du glycyrrhizinate de monoammonium de haute pureté .

Méthodes de production industrielle : En milieu industriel, la production de glycyrrhizinate de monoammonium implique plusieurs étapes d'extraction à l'aide d'éthanol acide. L'acide glycyrrhizique est extrait de la racine de réglisse, et la solution résultante est neutralisée avec de l'ammoniaque. Le produit est ensuite purifié par cristallisation et décoloration à l'aide de charbon actif .

Analyse Des Réactions Chimiques

Types de réactions : Le glycyrrhizinate de monoammonium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des dérivés de l'acide glycyrrhétique.

Réduction : Les réactions de réduction peuvent convertir l'acide glycyrrhizique en acide glycyrrhétique.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle de la partie acide glycyrrhizique.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme l'anhydride acétique et l'acide sulfurique sont utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Dérivés de l'acide glycyrrhétique.

Réduction : Acide glycyrrhétique.

Substitution : Divers esters de l'acide glycyrrhizique.

4. Applications de la recherche scientifique

Le glycyrrhizinate de monoammonium hydraté a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Il est utilisé dans des études liées à la signalisation cellulaire et à l'expression génétique en raison de ses propriétés anti-inflammatoires et antioxydantes.

Médecine : Il est utilisé dans le traitement des maladies hépatiques chroniques, des ulcères peptiques et des affections allergiques. .

Industrie : Il est utilisé comme édulcorant naturel dans l'industrie alimentaire et comme ingrédient dans les produits cosmétiques pour ses propriétés apaisantes pour la peau

5. Mécanisme d'action

Le glycyrrhizinate de monoammonium exerce ses effets par plusieurs mécanismes :

Anti-inflammatoire : Il inhibe l'activité d'enzymes comme la phospholipase A2 et la cyclooxygénase, réduisant la production de médiateurs inflammatoires.

Antioxydant : Il améliore l'activité des enzymes antioxydantes telles que la superoxyde dismutase et la catalase, réduisant le stress oxydatif.

Hépatoprotecteur : Il stabilise les membranes cellulaires et inhibe la libération d'enzymes hépatiques, protégeant les cellules hépatiques des dommages

Comparaison Avec Des Composés Similaires

Le glycyrrhizinate de monoammonium est unique par rapport aux autres dérivés de l'acide glycyrrhizique en raison de sa forme spécifique de sel d'ammonium, qui améliore sa solubilité et sa biodisponibilité. Des composés similaires comprennent :

Glycyrrhizinate de dipotassium : Une autre forme de sel de l'acide glycyrrhizique avec des propriétés pharmacologiques similaires mais des caractéristiques de solubilité différentes.

Acide glycyrrhizique : Le composé parent avec des applications plus larges mais une solubilité inférieure.

Acide glycyrrhétique : Un métabolite de l'acide glycyrrhizique avec des activités anti-inflammatoires et antitumorales puissantes .

Le glycyrrhizinate de monoammonium hydraté se distingue par sa solubilité accrue et son profil pharmacologique spécifique, ce qui en fait un composé précieux dans diverses applications scientifiques et industrielles.

Propriétés

| GLYCYRRHIZIC ACID & ITS DERIVATIVES SHOWED PRONOUNCED ANTIINFLAMMATORY ACTION, INHIBITED DEVELOPMENT OF HISTAMINE-, SEROTONIN-, BRADKININ-, & FORMALIN-INDUCED EDEMA, & DECR VASCULAR PERMEABILITY. | |

Numéro CAS |

53956-04-0 |

Formule moléculaire |

C42H71N3O16 |

Poids moléculaire |

874.0 g/mol |

Nom IUPAC |

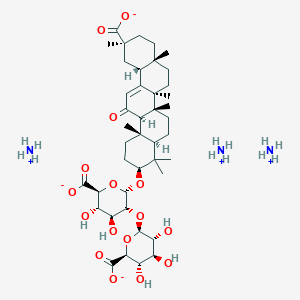

triazanium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C42H62O16.3H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);3*1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;;/m0.../s1 |

Clé InChI |

VGYQVMWYFPOAAE-DWJAGBRCSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N |

SMILES isomérique |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[NH4+].[NH4+].[NH4+] |

SMILES canonique |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[NH4+].[NH4+].[NH4+] |

Apparence |

Solid powder |

Color/Form |

Crystals from glacial acetic acid PLATES OR PRISMS FROM ACETIC ACID |

melting_point |

220 °C decomposes |

| 53956-04-0 | |

Description physique |

Solid with intensely sweet taste; [Merck Index] Crystalline plates or prisms; [MSDSonline] |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

68083-53-4 |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Freely sol in hot water, alcohol; practically insol in ether SLIGHTLY SOL IN ETHER |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(+)-Glycyram; 18β-Glycyrrhizic acid monoammonium salt; Ammonium glycyrrhizate; Ammonium glycyrrhizinate; Glycamil; Glycymin; Glycyron ammonium salt; Glycyron monoammonium salt; Glycyrram; Glycyrrhizic acid ammonium salt; Glycyrrhizic acid monoammonium salt; Glycyrrhizin ammonium salt; Glycyrrhizin monoammonium salt; Magnasweet; Monoammonium 18β-glycyrrhizinate; Monoammonium glycyrrhizate; Monoammonium glycyrrhizinate; NSC 2800; NSC 35348. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

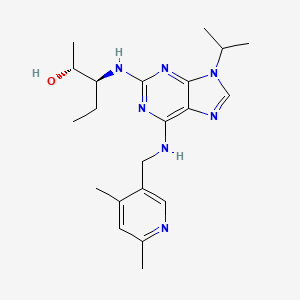

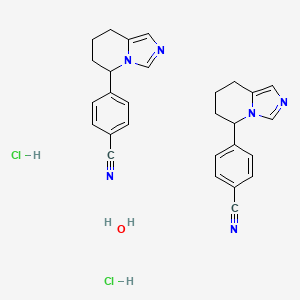

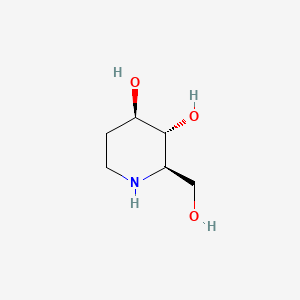

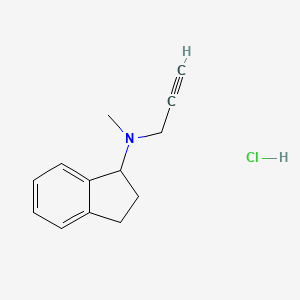

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)

![2-[[4-[2-[[5-[7-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxopyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1671854.png)